N,2-Dimethyl-1-piperidinepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of amines It features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine typically involves the alkylation of 2-methylpiperidine with N-methylpropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
On an industrial scale, the production of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to enhance the reaction efficiency. The process is optimized to minimize by-products and ensure the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Amides or ketones.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine
- N-ethyl-3-(2-methylpiperidin-1-yl)propan-1-amine
- N-methyl-3-(3-methylpiperidin-1-yl)propan-1-amine
Uniqueness
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
85723-73-5 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
WUTBICCRPDMBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.